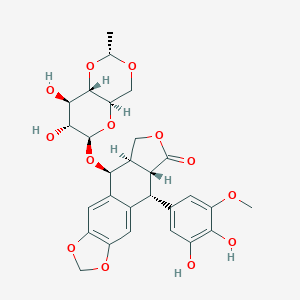

3',4'-Dihydroxyetoposide

描述

Synthesis Analysis

The synthesis of compounds related to 3',4'-Dihydroxyetoposide involves complex organic reactions, including asymmetric synthesis and catalytic reactions. Matsuda et al. (2007) discussed the asymmetric synthesis of 3,4-dihydrocoumarin derivatives through enantioselective carbon−carbon bond cleavage, indicating a methodology that could be adapted for 3',4'-Dihydroxyetoposide synthesis (Matsuda, Shigeno, & Murakami, 2007). Additionally, polyhydroxyl oligothiophenes synthesis via palladium-catalyzed coupling, as described by Barbarella and Zambianchi (1994), offers insights into complex molecule synthesis that might be relevant for 3',4'-Dihydroxyetoposide (Barbarella & Zambianchi, 1994).

Molecular Structure Analysis

The molecular structure of 3',4'-Dihydroxyetoposide and related compounds can be explored through spectroscopic methods and theoretical calculations. For example, the study of complexes of Al(III) with 3'4'-dihydroxy-flavone provides insights into the interactions and structural modifications upon complexation, which can be pertinent for understanding the structural nuances of 3',4'-Dihydroxyetoposide (Cornard, Boudet, & Merlin, 2001).

Chemical Reactions and Properties

Chemical reactions involving 3',4'-Dihydroxyetoposide derivatives are crucial for understanding their chemical properties and potential modifications. The tandem reaction methodology, including α-imino rhodium carbene formation and ring closure, as reported by Dai et al. (2017), could be relevant for modifying 3',4'-Dihydroxyetoposide or synthesizing related compounds (Dai, Yu, Cheng, Xu, & Li, 2017).

Physical Properties Analysis

Understanding the physical properties of 3',4'-Dihydroxyetoposide is crucial for its handling and application in research. Studies on related compounds provide insights into solubility, crystallinity, and stability, which are essential for practical applications. For instance, the study on polyhydroxyoligothiophenes by Barbarella et al. (1996) discusses hydrogen bonding and solid-state conformation, which can be valuable for predicting the physical properties of 3',4'-Dihydroxyetoposide (Barbarella, Zambianchi, Bongini, & Antolini, 1996).

Chemical Properties Analysis

The chemical properties of 3',4'-Dihydroxyetoposide, including reactivity, stability under various conditions, and interaction with other molecules, are fundamental for its use in research and potential therapeutic applications. The work on the biosynthesis and characterization of polyhydroxyalkanoate copolymer by Tanadchangsaeng et al. (2009) illustrates the complexity of chemical properties and potential biotechnological applications of related compounds (Tanadchangsaeng, Kitagawa, Yamamoto, Abe, & Tsuge, 2009).

科学研究应用

Biomedical Applications

3',4'-Dihydroxyetoposide, as part of the polyhydroxyalkanoates (PHA) family, has significant applications in the field of biomedicine. PHAs, including 3',4'-Dihydroxyetoposide derivatives, are known for their biocompatibility, biodegradability, and non-toxicity, making them suitable for various biomedical applications. They have been used in implantology (sutures, valves), tissue engineering (bone graft substitutes, cartilage, nerve repair stents, cardiovascular patches), and as drug carriers for delivery systems due to their breakdown products being non-hazardous in the body (Rodríguez-Contreras, 2019).

Tissue Engineering Materials

The application of 3',4'-Dihydroxyetoposide in tissue engineering is significant. Its properties as a part of PHAs make it attractive for developing devices like sutures, repair devices, cardiovascular patches, orthopedic pins, adhesion barriers, stents, and wound dressings. These applications benefit from the PHAs' mechanical properties, biocompatibility, and controllable degradation times under specific physiological conditions (Chen & Wu, 2005).

Biocomposite Development

3',4'-Dihydroxyetoposide, within the PHA family, is used in the development of biocomposites. Research shows that composites with inorganic phases can enhance mechanical properties, rate of degradation, and impart bioactivity. These composites have applications in tissue engineering scaffolds and other biomedical uses, providing a promising direction for biodegradable and biocompatible material innovation (Misra et al., 2006).

Cardioprotective Effects

In the realm of cardiovascular health, 3',4'-Dihydroxyflavonol, closely related to 3',4'-Dihydroxyetoposide, shows cardioprotective properties. It can reduce injury after myocardial ischemia and reperfusion, indicating potential for treating cardiovascular diseases. This research helps in understanding the mechanism of flavonol-induced cardioprotection, significant for developing small molecule treatments for heart diseases (Qin et al., 2008).

Bioplastic Production

In the field of bioplastics, 3',4'-Dihydroxyetoposide derivatives are useful in the production of biodegradable plastics. The research on PHAs, including 3',4'-Dihydroxyetoposide variants, contributes to developing sustainable materials with reduced environmental impact. These bioplastics are gaining traction as alternatives to petroleum-based polymers due to their eco-friendly nature and wide range of applications (Anjana et al., 2021).

属性

IUPAC Name |

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(3,4-dihydroxy-5-methoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O13/c1-10-35-8-19-26(39-10)23(31)24(32)28(40-19)41-25-13-6-17-16(37-9-38-17)5-12(13)20(21-14(25)7-36-27(21)33)11-3-15(29)22(30)18(4-11)34-2/h3-6,10,14,19-21,23-26,28-32H,7-9H2,1-2H3/t10-,14+,19-,20-,21+,23-,24-,25-,26-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOJPLOJEPTJMM-FMEAWWTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905158 | |

| Record name | 9-(3,4-Dihydroxy-5-methoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-ethylidenehexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-Dihydroxyetoposide | |

CAS RN |

100007-54-3, 113566-41-9 | |

| Record name | 3',4'-Dihydroxyetoposide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100007543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4'-Didemethylepipodoph7yllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113566419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(3,4-Dihydroxy-5-methoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-ethylidenehexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-O-DEMETHYLETOPOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW5CKV6C56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

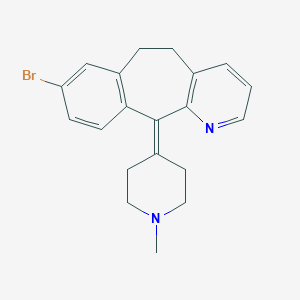

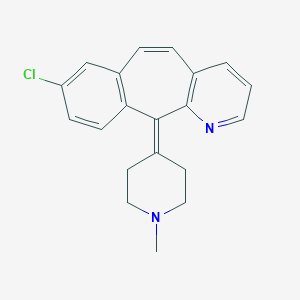

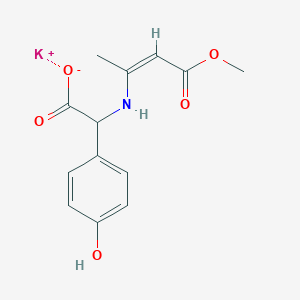

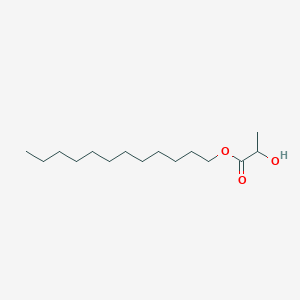

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-, ethyl ester](/img/structure/B30749.png)

![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)

![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)